molecular formula C9H8F4O3 B3340870 [2,4-Bis(difluoromethoxy)phenyl]methanol CAS No. 926226-06-4

[2,4-Bis(difluoromethoxy)phenyl]methanol

Cat. No. B3340870
CAS RN: 926226-06-4
M. Wt: 240.15 g/mol
InChI Key: NZHFPWSFMUZZQG-UHFFFAOYSA-N
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Description

“[2,4-Bis(difluoromethoxy)phenyl]methanol” is a chemical compound with the molecular formula C9H8F4O3 and a molecular weight of 240.15 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8F4O3/c10-8(11)15-6-2-1-5(4-14)7(3-6)16-9(12)13/h1-3,8-9,14H,4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Hydrogen Production from Methanol Methanol, as a hydrogen carrier, can produce high purity hydrogen, essential for the development of a hydrogen-methanol economy. Recent research has focused on methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition, highlighting the importance of catalyst development and reactor technology for efficient hydrogen production (García et al., 2021).

Methanol as a Marker for Insulating Paper Degradation Methanol has been used as a chemical marker for assessing the condition of solid insulation in power transformers. This application demonstrates the chemical's utility in monitoring cellulosic insulation degradation, offering insights into the maintenance and operational efficiency of power transmission equipment (Jalbert et al., 2019).

Methanol Synthesis and Fuel Applications Methanol is a versatile chemical with applications ranging from a clean-burning fuel to a precursor for producing other chemicals. Its role in producing methanol from CO-rich gas during low power demand periods for use in integrated gasification combined cycle (IGCC) power stations exemplifies its potential in clean energy technologies (Cybulski, 1994).

Direct Methanol Fuel Cells The study of methanol oxidation pathways, particularly in the context of direct methanol fuel cells (DMFCs), has significant implications for developing clean, efficient energy sources. Research in this area focuses on overcoming barriers such as methanol crossover and finding more effective catalysts for methanol oxidation, highlighting the ongoing efforts to harness methanol's energy potential (Heinzel & Barragán, 1999).

properties

IUPAC Name

[2,4-bis(difluoromethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O3/c10-8(11)15-6-2-1-5(4-14)7(3-6)16-9(12)13/h1-3,8-9,14H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHFPWSFMUZZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)OC(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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